Primaquine-d3 diphosphate is a stable isotope-labeled derivative of primaquine, an 8-aminoquinoline compound primarily used in the treatment of malaria. This compound is particularly notable for its ability to target various stages of the Plasmodium parasite, including liver stages and gametocytes, making it essential in malaria eradication efforts. The diphosphate form enhances its solubility and bioavailability, which are critical for its therapeutic efficacy.
Primaquine-d3 diphosphate is synthesized from primaquine through a series of chemical reactions that involve the addition of phosphate groups. The synthesis typically starts with 6-methoxy-8-aminoquinoline, which is transformed into primaquine through several steps, including the introduction of phthalimide and subsequent reaction with phosphoric acid to yield the diphosphate salt .
This compound belongs to the class of antimalarial agents known as 8-aminoquinolines. It is classified as a phosphoric acid ester due to the presence of phosphate groups in its molecular structure. Its primary use is in pharmacology for treating and preventing malaria, especially in cases resistant to other treatments.
The synthesis of primaquine-d3 diphosphate involves several key steps:
The synthesis requires careful control of temperature and pH throughout the reactions. For instance, the reaction temperature during the formation of primaquine should be maintained between 75°C and 80°C for optimal yield. The final compound's purity can be assessed using techniques such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography.
The molecular formula for primaquine-d3 diphosphate is . Its structure features a quinoline ring substituted with an amino group, alongside two phosphate groups that enhance its solubility.
Primaquine-d3 diphosphate undergoes various chemical reactions, particularly hydrolysis and phosphorylation:
The stability of primaquine-d3 diphosphate under physiological conditions allows it to maintain its efficacy as an antimalarial agent while minimizing side reactions that could lead to toxicity or reduced activity.
The mechanism by which primaquine-d3 diphosphate exerts its antimalarial effects involves several biochemical pathways:
Research indicates that metabolites such as 5-hydroxyprimaquine play a significant role in inducing oxidative stress within Plasmodium species, contributing to their death .
Primaquine-d3 diphosphate has several key applications:
Primaquine-d3 diphosphate (molecular formula: C₁₅H₂₄D₃N₃O₉P₂; MW: 458.36 g/mol) exhibits distinct structural features revealed through advanced analytical techniques. X-ray crystallography analysis of the non-deuterated parent compound (primaquine diphosphate) reveals characteristic scattering angles and interplanar d-spacings critical for lattice arrangement determination. Key diffraction peaks occur at 2θ = 12.5°, 18.7°, and 25.4° with d-spacings of 7.08 Å, 4.74 Å, and 3.51 Å, respectively, indicating high crystallinity. Deuterium substitution alters these parameters subtly due to altered vibrational modes and bond lengths, though full crystallographic data for the deuterated form requires further publication [1].
Solid-state ¹³C and ³¹P NMR spectroscopy (magic angle spinning) resolves site-specific deuteration effects. Solution-state ¹H NMR in DMSO-d₆ shows diagnostic shifts: the methyl-d₃ group signal appears at 3.82 ppm as a singlet (vs. 3.84 ppm for non-deuterated primaquine), while the pentanediamine chain protons resonate at 1.22 ppm. Spin-lattice relaxation time constants (T₁) for deuterated positions increase due to reduced dipolar coupling, confirming successful isotopic labeling. Two-dimensional NMR (COSY, HSQC) verifies connectivity between the deuterated methoxy group (-OCD₃) and the quinoline ring [7] [10].
Table 1: Key NMR Assignments for Primaquine-d3 Diphosphate
Chemical Shift (ppm) | Multiplicity | Proton Count | Assignment |
---|---|---|---|
8.52 | d | 1H | H-2 (Quinoline) |
7.85 | dd | 1H | H-5 (Quinoline) |
7.12 | d | 1H | H-7 (Quinoline) |
6.60 | s | 1H | H-3 (Quinoline) |
3.82 | s | - | OCD₃ (Deuterated Site) |
2.95–3.10 | m | 2H | -CH₂-NH-(Quinoline) |
1.22 | m | 2H | -CH₂-CH₂-NH₂ |
Deuterium integration into primaquine targets the methoxy group (-OCH₃ → -OCD₃), preserving pharmacological activity while enabling traceability. Two synthetic pathways dominate:
Deuterium oxide (D₂O) metabolic labeling in vivo offers an alternative strategy. Administered to murine models, D₂O incorporates into replicating cells, generating deuterated DNA/RNA. Though less specific for primaquine metabolite tracking, it quantifies cellular proliferation dynamics in target tissues (e.g., liver), relevant to antimalarial efficacy studies [6].
Physicochemical and spectroscopic contrasts between primaquine-d3 diphosphate (PQD-d3) and its non-deuterated counterpart (PQD) highlight isotopic effects:
Table 2: Comparative Properties of PQD and PQD-d3
Property | Primaquine Diphosphate (PQD) | Primaquine-d3 Diphosphate (PQD-d3) | Analytical Method |
---|---|---|---|
Molecular Weight | 455.34 g/mol | 458.36 g/mol | High-Resolution MS |
Water Solubility | 1 in 16 parts | Comparable (~1 in 16 parts) | USP Dissolution Testing |
λmax (UV-Vis) | 332 nm, 415 nm | 332 nm, 415 nm | UV-Vis Spectroscopy |
Characteristic IR Band | 2850 cm⁻¹ (C-H stretch) | 2150 cm⁻¹ (C-D stretch) | FT-IR |
T₁ Relaxation (NMR) | 1.2 s (OCH₃ protons) | 2.8 s (OCD₃) | ¹H NMR Relaxometry |
Photodegradation Rate* | 7 major products in 24h | Reduced degradation rate | HPLC-MS (pH 7.4 buffer) |
Stability: PQD-d3 exhibits enhanced photochemical stability under UVA (320–400 nm). Non-deuterated PQD generates seven major degradation products within 24 hours in phosphate buffer (pH 7.4), while deuterated analogs show 20–30% slower degradation due to kinetic isotope effects strengthening the C-D bond at vulnerable sites [1].
Quantitative Analysis: qNMR using ethylene carbonate (EC) as an internal standard distinguishes PQD and PQD-d3 via the 3.82 ppm (OCD₃) vs. 3.84 ppm (OCH₃) signals. Validation confirms linearity (R² > 0.999), precision (RSD < 1.5%), and accuracy (98–102%) matching pharmacopeial HPLC methods without chromatographic separation [7].
DNA Binding: Isothermal titration calorimetry reveals PQD-d3 retains binding affinity to calf thymus DNA (Kd ≈ 10⁻⁵ M), paralleling non-deuterated PQD. Both exhibit reduced binding at high ionic strength or in the presence of Mg²⁺, confirming electrostatic interactions dominate [1].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: